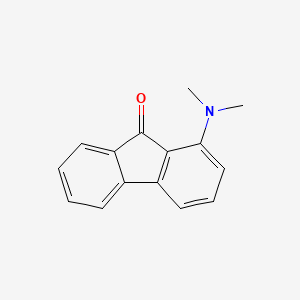
1-(Dimethylamino)-9H-fluoren-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Dimethylamino)-9H-fluoren-9-one is an organic compound that belongs to the class of fluorenones. It is characterized by the presence of a dimethylamino group attached to the ninth position of the fluorenone structure. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific fields, including photochemistry and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(Dimethylamino)-9H-fluoren-9-one can be synthesized through several methods. One common approach involves the reaction of fluorenone with dimethylamine in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with an appropriate solvent such as ethanol or methanol. The reaction can be represented as follows:
Fluorenone+Dimethylamine→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1-(Dimethylamino)-9H-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the fluorenone moiety to fluorenol derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as halides or alkoxides can react with the dimethylamino group under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of fluorenol derivatives.
Substitution: Formation of substituted fluorenones
Applications De Recherche Scientifique
1-(Dimethylamino)-9H-fluoren-9-one has a wide range of applications in scientific research:
Photochemistry: It is used as a model compound to study twisted intramolecular charge transfer (TICT) processes.
Materials Science: The compound is utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biology and Medicine: Research explores its potential as a fluorescent probe for biological imaging and as a photosensitizer in photodynamic therapy.
Industry: It is employed in the synthesis of dyes and pigments due to its vibrant color and stability
Mécanisme D'action
The mechanism of action of 1-(Dimethylamino)-9H-fluoren-9-one involves its ability to undergo intramolecular charge transfer upon excitation. The dimethylamino group donates electrons to the fluorenone moiety, resulting in a twisted intramolecular charge transfer (TICT) state. This process is influenced by the solvent environment and temperature, affecting the compound’s photophysical properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Fluorenone: Lacks the dimethylamino group, resulting in different photophysical properties.
1-(Methylamino)-9H-fluoren-9-one: Similar structure but with a methylamino group instead of a dimethylamino group.
1-(Diethylamino)-9H-fluoren-9-one: Contains a diethylamino group, leading to variations in electronic properties.
Uniqueness
1-(Dimethylamino)-9H-fluoren-9-one is unique due to its ability to exhibit TICT behavior, which is not observed in its analogs without the dimethylamino group. This property makes it particularly valuable in studies related to charge transfer processes and photophysical applications .
Propriétés
Numéro CAS |
205526-41-6 |
|---|---|
Formule moléculaire |
C15H13NO |
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
1-(dimethylamino)fluoren-9-one |
InChI |
InChI=1S/C15H13NO/c1-16(2)13-9-5-8-11-10-6-3-4-7-12(10)15(17)14(11)13/h3-9H,1-2H3 |
Clé InChI |
VINPMLJHRSDTHV-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=CC2=C1C(=O)C3=CC=CC=C23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl7-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate](/img/structure/B15231482.png)


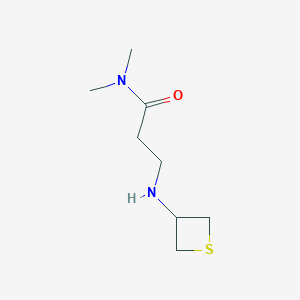
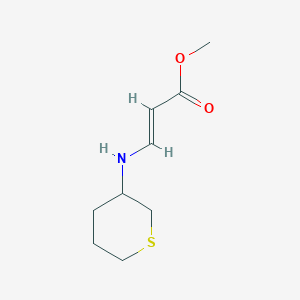
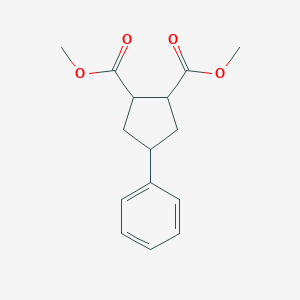
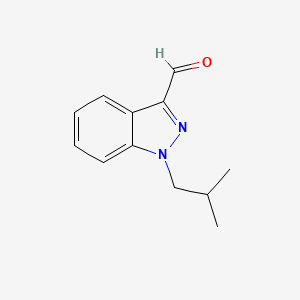
![benzyl N-[(1R,2S,3R,5R)-2-amino-3-bicyclo[3.1.0]hexanyl]carbamate](/img/structure/B15231517.png)
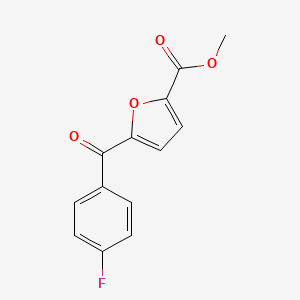

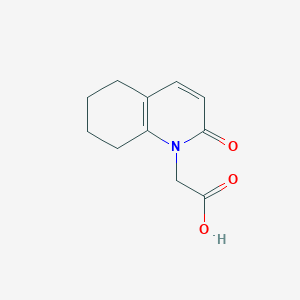
![3-(4-Isopropylphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15231545.png)
![6-Azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B15231571.png)

